molecular formula C10H10O4 B14441549 pyrenolide A CAS No. 73413-74-8

pyrenolide A

Cat. No.: B14441549
CAS No.: 73413-74-8
M. Wt: 194.18 g/mol
InChI Key: RAWBOGKVAAFNEW-OBWSQBJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrenolide A is a fungal metabolite isolated from the fungus Pyrenophora teres. It is a member of the macrolide family, which are known for their large lactone rings. This compound has shown significant biological activities, including growth inhibition and morphogenic effects on fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrenolide A involves several steps, starting from simpler organic compounds. The key steps include the formation of the macrolide ring through cyclization reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the laboratory .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Pyrenophora teres in liquid culture. The compound is then extracted from the culture medium using organic solvents such as ethyl acetate. The extract is purified through chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrenolide A undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions are often derivatives of this compound with modified biological activities.

Scientific Research Applications

Pyrenolide A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrenolide A involves its interaction with fungal cells. It inhibits fungal growth by interfering with cell wall synthesis and inducing morphogenic changes. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: Pyrenolide A is unique due to its specific structure and potent biological activities.

Properties

CAS No.

73413-74-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(1S,2R,5Z,8E,10R)-2-methyl-3,11-dioxabicyclo[8.1.0]undeca-5,8-diene-4,7-dione

InChI

InChI=1S/C10H10O4/c1-6-10-8(14-10)4-2-7(11)3-5-9(12)13-6/h2-6,8,10H,1H3/b4-2+,5-3-/t6-,8-,10+/m1/s1

InChI Key

RAWBOGKVAAFNEW-OBWSQBJISA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](O2)/C=C/C(=O)/C=C\C(=O)O1

Canonical SMILES

CC1C2C(O2)C=CC(=O)C=CC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.